molecular formula C18H17NO2 B5036875 8-[2-(4-methylphenoxy)ethoxy]quinoline

8-[2-(4-methylphenoxy)ethoxy]quinoline

Cat. No.: B5036875
M. Wt: 279.3 g/mol
InChI Key: ISVSDLMRFCYYFI-UHFFFAOYSA-N
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Description

8-[2-(4-methylphenoxy)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a 4-methylphenoxy group and an ethoxy group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-methylphenoxy)ethoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 4-methylphenoxyethanol intermediate: This can be achieved by reacting 4-methylphenol with ethylene oxide under basic conditions.

    Etherification: The 4-methylphenoxyethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable base, such as potassium carbonate, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-methylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in materials science and catalysis.

    Biology: This compound has shown potential as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with metals.

    Medicine: Quinolines, in general, have been investigated for their antimicrobial, antiviral, and anticancer properties. 8-[2-(4-methylphenoxy)ethoxy]quinoline may exhibit similar bioactivities.

    Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(4-methylphenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with metal ions, forming stable complexes that can interfere with metal-dependent enzymes and processes.

Properties

IUPAC Name

8-[2-(4-methylphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-14-7-9-16(10-8-14)20-12-13-21-17-6-2-4-15-5-3-11-19-18(15)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSDLMRFCYYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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